Formulating electronic descriptors to rationally design graphene-supported single-atom catalysts for oxygen electrocatalysis†
Journal of Materials Chemistry A Pub Date: 2022-10-31 DOI: 10.1039/D2TA05607K
Abstract
Graphene-supported single-atom catalysts (G-SACs) have attracted considerable attention as promising candidates for oxygen electrocatalysis because of their low use of precious metals. However, the low specific activity resulting from insufficient intrinsic catalytic activity and the agglomeration of single atoms are challenges inhibiting the wide use of G-SACs. To solve these problems, this study provides a rational design method for G-SACs in terms of their electronic structure. By investigating the relationship between the electronic structure of G-SACs and their catalytic performance, we revealed that the frontier orbitals of the active single atoms and the Fermi level of G-SACs are effective descriptors determining the intrinsic activity and stability against agglomeration, respectively. Furthermore, we demonstrate that these two descriptors are appropriate for the rational design of G-SACs by confirming the effect of doping on a Cu–N–C catalyst, and we suggest controlling these powerful descriptors as a guideline for material design.
![Graphical abstract: Formulating electronic descriptors to rationally design graphene-supported single-atom catalysts for oxygen electrocatalysis](http://scimg.chem960.com/usr/1/D2TA05607K.jpg)
Recommended Literature
- [1] Diastereoselective silylene transfer reactions to chiral enantiopure alkenes: effects of ligand size and substrate bias†
- [2] Recent advances in perovskite oxides as electrode materials for supercapacitors
- [3] Kinetics of actin networks formation measured by time resolved particle-tracking microrheology†
- [4] Efficient catalytic enantioselective Nazarov cyclizations of divinyl ketoesters†
- [5] Front cover
- [6] PtxNi10−xO nanoparticles supported on N-doped graphene oxide with a synergetic effect for highly efficient hydrolysis of ammonia borane†
- [7] The biosynthesis of porphyrins, chlorophylls, and vitamin B12
- [8] A metal-free decarboxylative cyclization from natural α-amino acids to constructpyridine derivatives†
- [9] A facile route for preparing rhabdophane rare earth phosphate nanorods
- [10] Theoretical insights into the nature of synergistic enhancement in bimetallic CoTiAlPO-5 catalysts for ammonia activation†
![Journal of Materials Chemistry A](https://scimg.chem960.com/usr/1/TA010006.jpg)
Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 172451-37-5
-
CAS no.: 1733-55-7
-
CAS no.: 16881-33-7